molecular formula C14H22O2 B7999673 3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol

3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol

Cat. No.: B7999673
M. Wt: 222.32 g/mol
InChI Key: MLKWTFPLCROYQF-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol is an organic compound characterized by a phenyl ring substituted with dimethyl and methoxy groups, and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethyl-4-methoxybenzaldehyde.

    Grignard Reaction: The aldehyde undergoes a Grignard reaction with a suitable Grignard reagent, such as pentylmagnesium bromide, to form the corresponding alcohol.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanone.

    Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Scientific Research Applications

3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces or within cells.

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Signal Transduction: Modulation of signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-4-methoxyphenylmagnesium bromide: A related compound used in Grignard reactions.

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

Uniqueness

3-(3,5-Dimethyl-4-methoxyphenyl)-3-pentanol is unique due to its specific substitution pattern on the phenyl ring and the presence of a pentanol chain

Properties

IUPAC Name

3-(4-methoxy-3,5-dimethylphenyl)pentan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-6-14(15,7-2)12-8-10(3)13(16-5)11(4)9-12/h8-9,15H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKWTFPLCROYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC(=C(C(=C1)C)OC)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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